![molecular formula C14H6N6O13 B14142069 2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid CAS No. 4276-95-3](/img/structure/B14142069.png)
2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid is a complex organic compound characterized by its multiple nitro groups and carboxylic acid functionalities This compound is notable for its unique structural features, which include an azoxy linkage and a Z-configuration around the azoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include nitration, diazotization, and azoxy coupling reactions.
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce nitro groups at specific positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Diazotization: The nitrated intermediate is then subjected to diazotization, where an amino group is converted into a diazonium salt using sodium nitrite and hydrochloric acid.
Azoxy Coupling: The diazonium salt undergoes coupling with another nitrated aromatic compound to form the azoxy linkage. This step requires careful control of pH and temperature to ensure the formation of the desired Z-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as biochemical probes or inhibitors in enzymatic studies.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism by which 2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid exerts its effects is largely dependent on its chemical structure. The nitro groups and azoxy linkage play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electron acceptor or donor in redox reactions, influencing various molecular targets and pathways. Detailed studies on its interactions at the molecular level are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrobenzoic acid: Similar in having multiple nitro groups but lacks the azoxy linkage.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used in similar chemical reactions but has a different functional group.
Azoxybenzene: Contains an azoxy linkage but lacks the carboxylic acid and multiple nitro groups.
Uniqueness
2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid is unique due to its combination of nitro groups, carboxylic acid, and azoxy linkage in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
4276-95-3 |
|---|---|
分子式 |
C14H6N6O13 |
分子量 |
466.23 g/mol |
IUPAC名 |
(2-carboxy-3,5-dinitrophenyl)-(2-carboxy-3,5-dinitrophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H6N6O13/c21-13(22)11-7(1-5(17(26)27)3-9(11)19(30)31)15-16(25)8-2-6(18(28)29)4-10(20(32)33)12(8)14(23)24/h1-4H,(H,21,22)(H,23,24) |
InChIキー |
GDVXVMOEMSEBGL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N=[N+](C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)

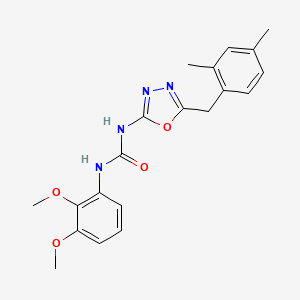
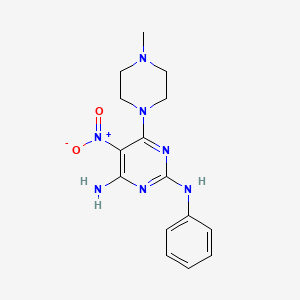
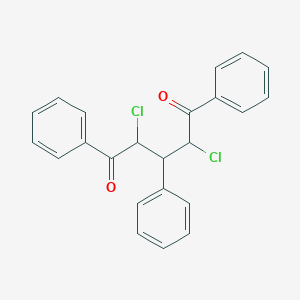
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
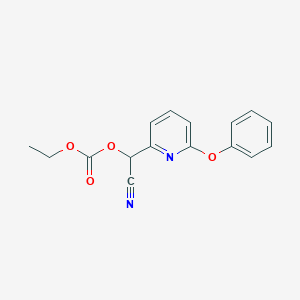

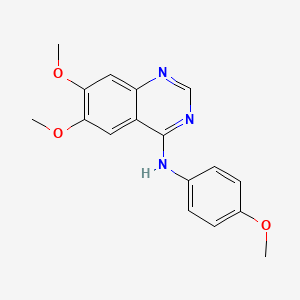

![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
